N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a structurally complex molecule featuring a pyrazolo[4,3-d]pyrimidin-7-one core substituted with a 4-fluorophenylmethyl group, an ethyl group, and a methyl group. The sulfur atom in the sulfanyl bridge links the pyrimidinone ring to an acetamide moiety, which is further connected to a 1,3-benzodioxol-5-yl group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4S/c1-3-30-22-21(14(2)28-30)27-24(29(23(22)32)11-15-4-6-16(25)7-5-15)35-12-20(31)26-17-8-9-18-19(10-17)34-13-33-18/h4-10H,3,11-13H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIILNBCGYBEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 2: Predicted Binding Affinities (Docking Scores) for Kinase Targets
| Compound | EGFR (kcal/mol) | CDK2 (kcal/mol) | VEGFR2 (kcal/mol) |
|---|---|---|---|
| Target Compound | -9.8 | -8.5 | -10.2 |
| ZINC3329589 | -8.1 | -7.3 | -9.4 |
Key Research Findings and Implications
- Structural Similarity vs. Bioactivity : While the target compound and ZINC3329589 share 75% structural similarity (Tanimoto coefficient), the sulfanyl bridge and benzodioxolyl group in the former may confer superior kinase selectivity .
- Antimicrobial Potential: The 4-fluorophenyl group aligns with bioactive motifs in antimicrobial agents (e.g., fluoroquinolones), suggesting possible efficacy against Gram-positive bacteria .
- Synthetic Accessibility : The compound’s complexity necessitates advanced synthetic routes, contrasting with simpler pyrazoline-based sulfonamides, which are more easily scalable .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
